2-Hydroxypyridine

Descripción general

Descripción

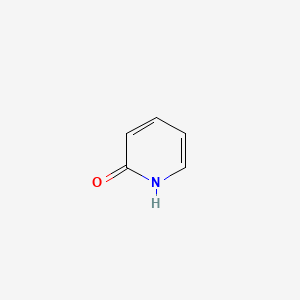

2-Hydroxypyridine is a bifunctional catalyst for a wide variety of acylation reactions. It is used in peptide synthesis and is considered a volatile organic compound . It is also known by other names such as 2(1H)-Pyridone and 2-Pyridinol .

Synthesis Analysis

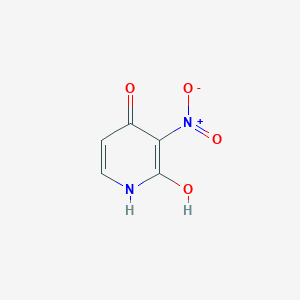

The synthesis of this compound involves various methods. One such method involves the reaction of acetic acid, pyridine, and hydrogen peroxide at about 75°C . Another study discusses the tautomerization of this compound and 2-mercaptopyridine in water .Molecular Structure Analysis

The molecular structure of this compound has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular structures of the compound have been optimized, and the Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

This compound undergoes tautomerism to give 2-pyridone, a carbonyl compound . The gas-phase thermal tautomerization reaction between this compound (2-HPY) and 2-pyridone (2-PY) was investigated by applying 6-311++G** and aug-cc-pvdz basis sets incorporated into some density functional theory (DFT) and coupled cluster with singles and doubles (CCSD) methods .Aplicaciones Científicas De Investigación

Genotoxicity and Photolysis Studies : 2-Hydroxypyridine was found to be genotoxic in water across various concentrations. Ultraviolet (UV) irradiation at 254 nm was used to study the photolytic destruction of 2-halogenated pyridines, revealing that prolonged UV irradiation can reduce genotoxicity to near-control levels (Skoutelis et al., 2011).

Pharmaceutical Applications : In the pharmaceutical industry, this compound-1-oxide (HOPO) is used to facilitate amide bond formation. A high pH ion-pairing strategy for chromatographic determination of HOPO in pharmaceutically relevant materials has been developed, highlighting its significance in pharmaceutical analysis (Denton et al., 2015).

Catalysis in Energy Applications : this compound has been incorporated into synthetic catalysts, inspired by its presence in the [Fe]-hydrogenase enzyme. These catalysts are used for chemical conversions relevant to alternative energy applications, extending beyond hydrogenase-type reactivity (Moore et al., 2015).

Geroprotective Effects : 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a derivative of this compound, has been observed to increase the lifespan of certain mouse strains, indicating its potential as a geroprotector (Emanuel & Obukhova, 1978).

Metal Ion Complexation : 2-Amino-3-hydroxypyridine, a related compound, has been used in the synthesis of analgesics and in the spectrophotometric, polarographic, and titrimetric determinations of different metal ions (Prakash & Sindhu, 1998).

Vibrational Spectroscopy Studies : The ultraviolet (UV) spectra of protonated 2-, 3-, and 4-hydroxypyridine were studied to understand their excited states, which could contribute to solar radiation damage (Garcia et al., 2017).

Biodegradation Pathway Research : Burkholderia sp. strain MAK1 utilizes this compound without accumulating nicotine blue, a common byproduct. This unique degradation pathway was explored, identifying a novel degradation pathway of this compound in nature (Petkevičius et al., 2018).

Spectrophotometric Determination of Osmium : 2-Amino-3-hydroxypyridine forms colored complexes with osmium, allowing for its selective and sensitive spectrophotometric determination (Mehta et al., 1976).

Mecanismo De Acción

Target of Action

2-Hydroxypyridine, also known as 2-Pyridone, is an organic compound that is well known to form hydrogen bonded dimers and exists as tautomers . It is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols, and in the aminolysis of a polyglutamate . The primary targets of this compound are these chemical reactions where it acts as a catalyst.

Mode of Action

The mode of action of this compound involves its interaction with its targets, i.e., the chemical reactions it catalyzes. It facilitates the reaction process, speeding up the rate at which the reactions occur . The exact interaction mechanism depends on the specific reaction it is catalyzing.

Biochemical Pathways

The most extensively studied this compound degradation pathway begins with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation, a process known as the maleamate pathway . This pathway is commonly initiated by mono-oxygenase attack .

Pharmacokinetics

It is known to be soluble in water, methanol, and acetone , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of this compound’s action is the facilitation of certain chemical reactions, leading to the production of desired compounds. For example, it can help generate β-oxopropyl carbonates from cyclic carbonates and alcohols . The exact molecular and cellular effects depend on the specific reactions it is involved in.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its tautomeric equilibrium can be affected by the polarity of the solvent, with non-polar solvents favoring this compound and polar solvents such as alcohols and water favoring the 2-pyridone form . This can potentially influence its catalytic activity and stability.

Safety and Hazards

Propiedades

IUPAC Name |

1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQKCCHYAOITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Record name | 2-pyridone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-pyridone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051716 | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

72762-00-6, 142-08-5, 66396-89-2 | |

| Record name | 2-Pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.8 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

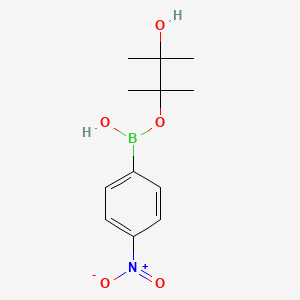

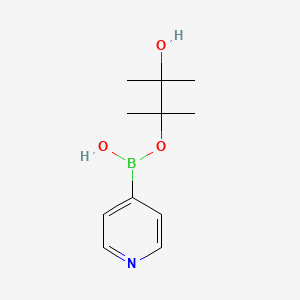

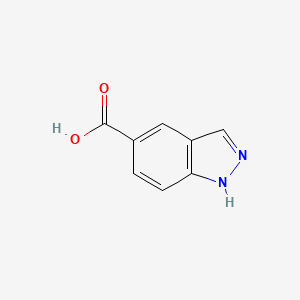

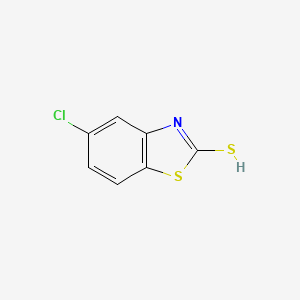

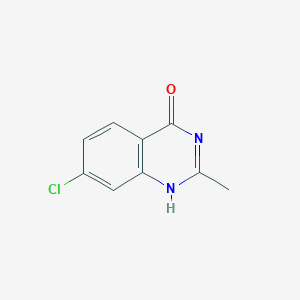

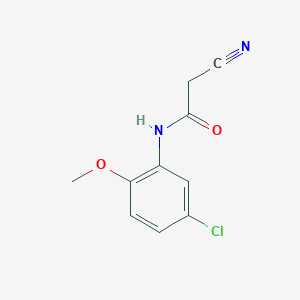

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is special about the structure of 2-hydroxypyridine?

A1: this compound exhibits tautomerism, meaning it can exist as two different structural isomers (tautomers) that interconvert readily. These tautomers are this compound (lactim form) and 2-pyridone (lactam form). The equilibrium between these forms is influenced by factors like solvent, temperature, and substitution patterns. [, , , , , , ]

Q2: How do researchers determine which tautomer is predominant under specific conditions?

A2: Various spectroscopic techniques help determine the dominant tautomer. These include UV/Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and rotational spectroscopy. [, , , , , ] For instance, the presence of specific vibrational modes in IR spectra can distinguish between the hydroxyl (O–H) stretch in this compound and the carbonyl (C=O) stretch in 2-pyridone. [, ]

Q3: What are the characteristic spectroscopic signatures of this compound and its tautomer?

A3: Both tautomers display unique spectral features. For instance, this compound typically exhibits a broad O–H stretching band around 3400 cm−1 in the IR spectrum, while 2-pyridone shows a strong C=O stretching band around 1650 cm−1. Additionally, differences in their electronic transitions result in distinct UV/Vis spectra. [, , , , , ]

Q4: How do substituents influence the tautomeric equilibrium of this compound?

A4: The introduction of substituents on the pyridine ring can significantly shift the tautomeric equilibrium. Electron-withdrawing groups tend to stabilize the 2-pyridone form, while electron-donating groups can favor the this compound form. The position of the substituent also plays a crucial role. [, , ] For example, chlorine substitution at position 5 or 6 strongly favors the this compound tautomer. []

Q5: Why is the study of this compound/2-pyridone tautomerism relevant to DNA bases?

A5: This tautomeric system serves as a model for understanding similar equilibria observed in nucleobases like cytosine, which heavily influences DNA structure and function. Studying this model system provides insights into the factors affecting tautomerism in more complex biological contexts. []

Q6: How does this compound react with electrophiles?

A6: The dual nucleophilicity of this compound, due to the nitrogen atom in the ring and the oxygen atom of the hydroxyl group, makes its reactions with electrophiles challenging. It can act as an N-nucleophile or an O-nucleophile, leading to a mixture of products. []

Q7: How can researchers control the regioselectivity in reactions involving this compound?

A7: Careful selection of reaction conditions and catalysts allows for regioselective modifications. For instance, palladium-catalyzed reactions can favor N-alkylation, enabling the synthesis of valuable N-carbonylmethylene-2-pyridone derivatives. [] Another example is the use of chiral Lewis base catalysts, which enable highly chemoselective and enantioselective N-allylic alkylation of 2-hydroxypyridines. []

Q8: What is the role of this compound in biodegradation processes?

A8: Certain bacterial strains utilize this compound as a sole source of carbon, nitrogen, and energy for growth. [, , ] These bacteria possess specific enzymatic pathways to degrade this compound, often involving the formation of a blue pigment (nicotine blue) as an intermediate. [, ]

Q9: Are there any enzymes that specifically act on this compound?

A9: Yes, research has identified specific enzymes involved in the bacterial degradation of this compound. For instance, Burkholderia sp. strain MAK1 employs a this compound 5-monooxygenase to catalyze the first step of its biodegradation pathway. [] Similarly, Rhodococcus rhodochrous strain PY11 utilizes a four-component dioxygenase (HpoBCDF) to initiate the breakdown process. []

Q10: Can the enzymes involved in this compound degradation be utilized for biocatalysis?

A10: Yes, enzymes like the this compound 5-monooxygenase show potential as biocatalysts. Due to its broad substrate specificity, it presents an attractive option for the regioselective hydroxylation of various N-heterocyclic compounds, offering a green approach to synthesizing valuable chemicals. []

Q11: Does this compound form complexes with metal ions?

A11: this compound readily forms stable complexes with various metal ions, including ferric ion (Fe3+). [, ] The complex formation involves both the oxygen and nitrogen atoms of this compound, leading to enhanced stability compared to complexes with similar molecules like 3- and 4-hydroxypyridines. [, ]

Q12: What is the significance of metal complexes of this compound in catalysis?

A12: Metal complexes incorporating this compound as a ligand exhibit remarkable catalytic properties in various organic reactions. For instance, ruthenium complexes with this compound-based ligands display enhanced catalytic activity in ortho-C-H bond activation and arylation reactions, even in water. [, ]

Q13: How does the presence of this compound ligands affect the catalytic activity of ruthenium complexes?

A13: this compound ligands, especially those with electron-withdrawing substituents like trifluoromethyl groups, significantly enhance the catalytic activity of ruthenium complexes. This improvement arises from their ability to promote C-H bond activation steps, leading to lower activation barriers for the overall reaction. []

Q14: Can you provide an example of a highly active ruthenium catalyst containing this compound?

A14: The bifunctional ruthenium complex Ru(II)-(phenpy-OH) [phenpy-OH: 2-(2-pyridyl-2-ol)-1,10-phenanthroline] demonstrates exceptional catalytic activity in transfer hydrogenation reactions of ketones and nitriles. This complex, bearing a single this compound unit, outperforms many other reported ruthenium complexes in transfer hydrogenation. []

Q15: How does computational chemistry contribute to our understanding of this compound?

A15: Computational methods, including Density Functional Theory (DFT) calculations, provide valuable insights into various aspects of this compound. These methods help predict molecular geometries, vibrational frequencies, electronic structures, tautomeric equilibria, and reaction mechanisms. [, , , , , ]

Q16: Can computational studies predict the outcome of reactions involving this compound?

A16: Yes, computational studies effectively predict reaction outcomes and elucidate reaction mechanisms. For example, DFT calculations have been used to model the adsorption of this compound on surfaces like germanium (Ge), providing insights into the preferred adsorption configurations. []

Q17: How do computational methods assist in studying the photochemistry of this compound?

A17: Computational studies, particularly those employing multiconfigurational methods like CASSCF and CASPT2, are crucial for understanding the photochemical behavior of this compound. These methods allow researchers to map potential energy surfaces, locate conical intersections, and elucidate the mechanisms of phototautomerization and photodissociation processes. [, ]

Q18: What are the environmental implications of using this compound and its derivatives?

A18: As with any chemical substance, understanding the environmental impact of this compound and its derivatives is crucial. While some studies highlight its biodegradation by specific bacterial strains, [, ] further research is necessary to assess its overall environmental fate, persistence, and potential effects on ecosystems. []

Q19: How can we contribute to the sustainable use of this compound?

A19: Implementing green chemistry principles is paramount. This includes optimizing reaction conditions to minimize waste, exploring catalytic pathways to reduce reagent use, and investigating biodegradable alternatives to this compound wherever feasible. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methanamine](/img/structure/B7722098.png)

![8-Amino-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B7722106.png)

![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)

![6-hydroxy-7-(2-hydroxy-2-phenylethyl)-3-methyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-2H-purin-2-one](/img/structure/B7722114.png)

![8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B7722116.png)

![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B7722137.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B7722143.png)